

2-Thiopheneacetic acid CAS number 1918-77-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Thiopheneacetic acid**

Cat. No.: **B7760944**

[Get Quote](#)

An In-depth Technical Guide to **2-Thiopheneacetic Acid** (CAS 1918-77-0)

Abstract

This technical guide provides a comprehensive overview of **2-Thiopheneacetic acid** (CAS No: 1918-77-0), a pivotal heterocyclic compound in the fields of pharmaceutical and chemical synthesis. It serves as a crucial intermediate in the production of several semi-synthetic cephalosporin antibiotics and is a versatile building block for various bioactive molecules.^{[1][2]} ^{[3][4]} This document details its chemical and physical properties, spectroscopic data, common synthetic routes, and key applications, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and for the evaluation of its derivatives are provided. Furthermore, this guide includes workflow diagrams to visually represent synthetic pathways and its application pipeline, designed for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Thiopheneacetic acid, also known as 2-thienylacetic acid, is a white to slightly yellow crystalline powder.^[2] It is a monocarboxylic acid characterized by a carboxymethyl group attached to the 2-position of a thiophene ring.^{[5][6]} This structure imparts specific reactivity and makes it a valuable precursor in organic synthesis.^[3] It is soluble in various organic solvents like ethanol and ether, as well as in water.^[5]

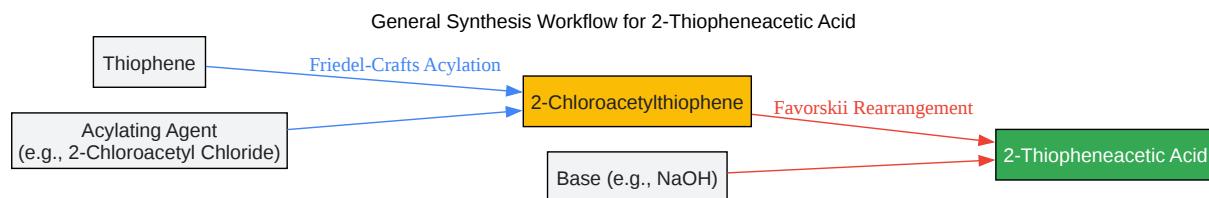
General and Physicochemical Data

The fundamental properties of **2-Thiopheneacetic acid** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1918-77-0	[7] [8] [9]
Molecular Formula	C ₆ H ₆ O ₂ S	[7] [8] [9]
Molecular Weight	142.18 g/mol	[6] [7]
Appearance	Solid, Powder	[7]
Melting Point	63-64 °C	[5]
Boiling Point	160 °C at 22 mmHg	[5]
Solubility	Soluble in water, ethanol, ether, CCl ₄	[5]
Enthalpy of Fusion (Δ _{fus} H°)	14.00 kJ/mol	[10]
Enthalpy of Sublimation (Δ _{sub} H°)	97.50 ± 1.40 kJ/mol	[10]
LogP (Octanol/Water)	1.375 (Calculated)	[10]
pKa	Data available in IUPAC Digitized pKa Dataset	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Thiopheneacetic acid**. The following table summarizes the available spectral data.


Spectroscopic Technique	Details	Reference(s)
¹ H NMR	Spectra available in CDCl ₃ and CCl ₄ solutions.	[11]
¹³ C NMR	Spectra available from various sources.	[6]
Mass Spectrometry (EI)	Mass spectrum data is available through the NIST WebBook.	[9] [12]
Infrared (IR) Spectroscopy	Polarized IR spectra have been studied to analyze hydrogen bonding.	[13]

Synthesis and Manufacturing

Several synthetic routes for **2-Thiopheneacetic acid** have been developed, reflecting its industrial importance. These methods often start from readily available thiophene derivatives.

- From 2-Acetylthiophene: A common route involves the Willgerodt-Kindler reaction of 2-acetylthiophene with sulfur and an amine (like morpholine or ammonia) to form a thioamide, which is then hydrolyzed to yield **2-Thiopheneacetic acid**.[\[1\]](#)[\[14\]](#)
- From 2-Chloromethylthiophene: Thiophene can undergo chloromethylation to produce 2-chloromethylthiophene. This intermediate, a lachrymator that is unstable, can be reacted with sodium cyanide to form 2-thiopheneacetonitrile, followed by hydrolysis to obtain the final product.[\[14\]](#)[\[15\]](#)
- From 2-Thiophene Ethanol: Direct, one-step oxidation of 2-thiophene ethanol using an appropriate oxidizing agent can produce **2-Thiopheneacetic acid** with high purity and good yields.[\[14\]](#)[\[16\]](#)
- Via Friedel-Crafts Acylation and Rearrangement: A newer method involves the Friedel-Crafts acylation of thiophene with 2-chloroacetyl chloride to yield 2-chloroacetylthiophene. This intermediate then undergoes a Favorskii rearrangement under basic conditions to produce **2-Thiopheneacetic acid**.[\[17\]](#)

A generalized workflow for a common synthesis pathway is depicted below.

[Click to download full resolution via product page](#)

Caption: A common synthetic route to **2-Thiopheneacetic acid**.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Favorskii Rearrangement

This protocol is based on the method described in patent CN111205266A.[17]

Step 1: Acylation Reaction (Friedel-Crafts)

- Charge a reaction vessel with thiophene and 2-chloroacetyl chloride as raw materials.
- Perform a Friedel-Crafts acylation reaction to synthesize 2-chloroacetylthiophene. The specific catalyst (e.g., AlCl_3) and solvent conditions should be optimized based on standard procedures.

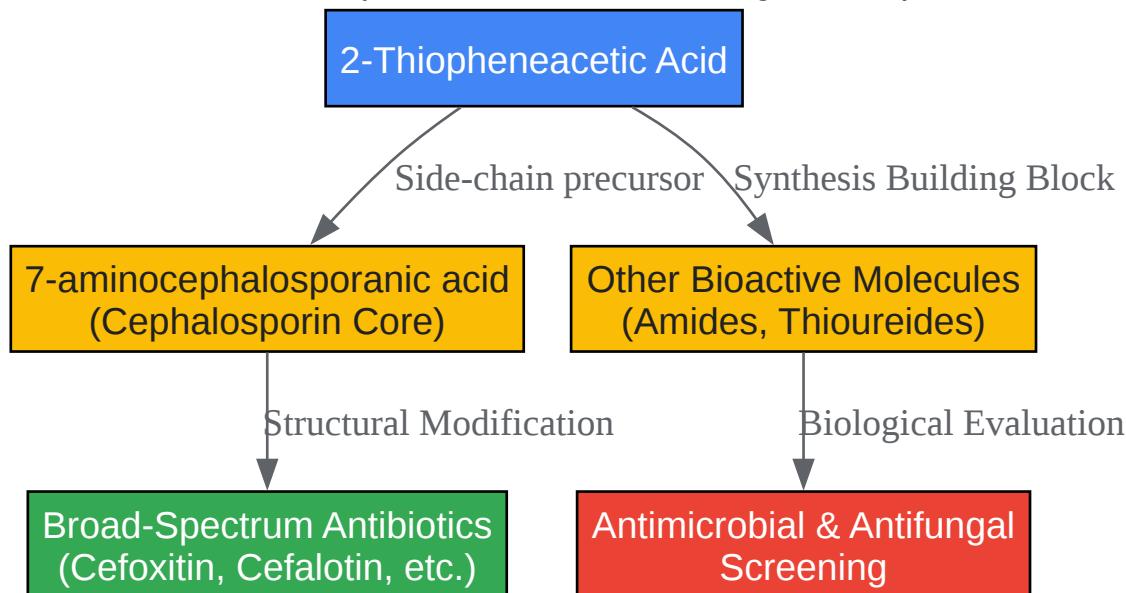
Step 2: Rearrangement Reaction (Favorskii)

- In a separate vessel, stir and heat a mixture of 2-chloroacetylthiophene, water, and sodium hydroxide to 50-90 °C.
- Maintain the stirring and temperature for 2-3 hours.
- Cool the reaction mixture to room temperature.

- Adjust the pH to 7-9 using hydrochloric acid.
- Extract the aqueous layer with ethyl acetate to remove impurities.
- Continuously adjust the pH of the water layer to 0.5-1 with concentrated hydrochloric acid.
- Cool the solution to 0 °C to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to obtain pure **2-Thiopheneacetic acid**.[\[17\]](#)

Protocol 2: Synthesis by Hydrolysis of Ethyl 2-(thiophen-2-yl)acetate

This protocol describes a laboratory-scale synthesis via ester hydrolysis.[\[16\]](#)


- Dissolve 1 gram of ethyl 2-(thiophen-2-yl)acetate in 4 mL of ethanol in a round-bottom flask.
- Add 8 mL of a 4N sodium hydroxide (NaOH) aqueous solution to the flask.
- Stir the reaction mixture at room temperature for 1 hour.
- After the reaction is complete (monitored by TLC), adjust the pH of the mixture to 1 using a 1N hydrochloric acid (HCl) aqueous solution.
- Extract the acidified mixture with dichloromethane.
- Separate the organic phase and concentrate it under reduced pressure to remove the solvent.
- The resulting oily product is **2-Thiopheneacetic acid**, obtained in nearly quantitative yield. [\[16\]](#)

Applications in Research and Drug Development

2-Thiopheneacetic acid is a compound of significant interest in the pharmaceutical industry, primarily as a side-chain precursor for semi-synthetic antibiotics.[\[2\]](#)[\[14\]](#)

- Cephalosporin Antibiotics: It is a key intermediate for the synthesis of broad-spectrum antibiotics, including Cefoxitin, Cefaloridine, and Cefalotin.[1][2][4] The structural modification of the cephalosporin parent nucleus with the 2-thienylacetyl group can enhance the drug's antibacterial activity.[14]
- Other Pharmaceuticals: It is also used to synthesize cardiovascular drugs, anti-ulcer agents, and platelet aggregation inhibitors.[2]
- Bioactive Derivatives: The core structure is used as a scaffold to create new derivatives. For instance, heterocyclic amides and thioureides derived from **2-Thiopheneacetic acid** have been synthesized and investigated for their potential antimicrobial and antifungal activities. [18][19][20]
- Material Science: It has been used in the preparation of rosette-like nanoscale gold materials, which can serve as SERS-active substrates.[5]

Role of 2-Thiopheneacetic Acid in Drug Development

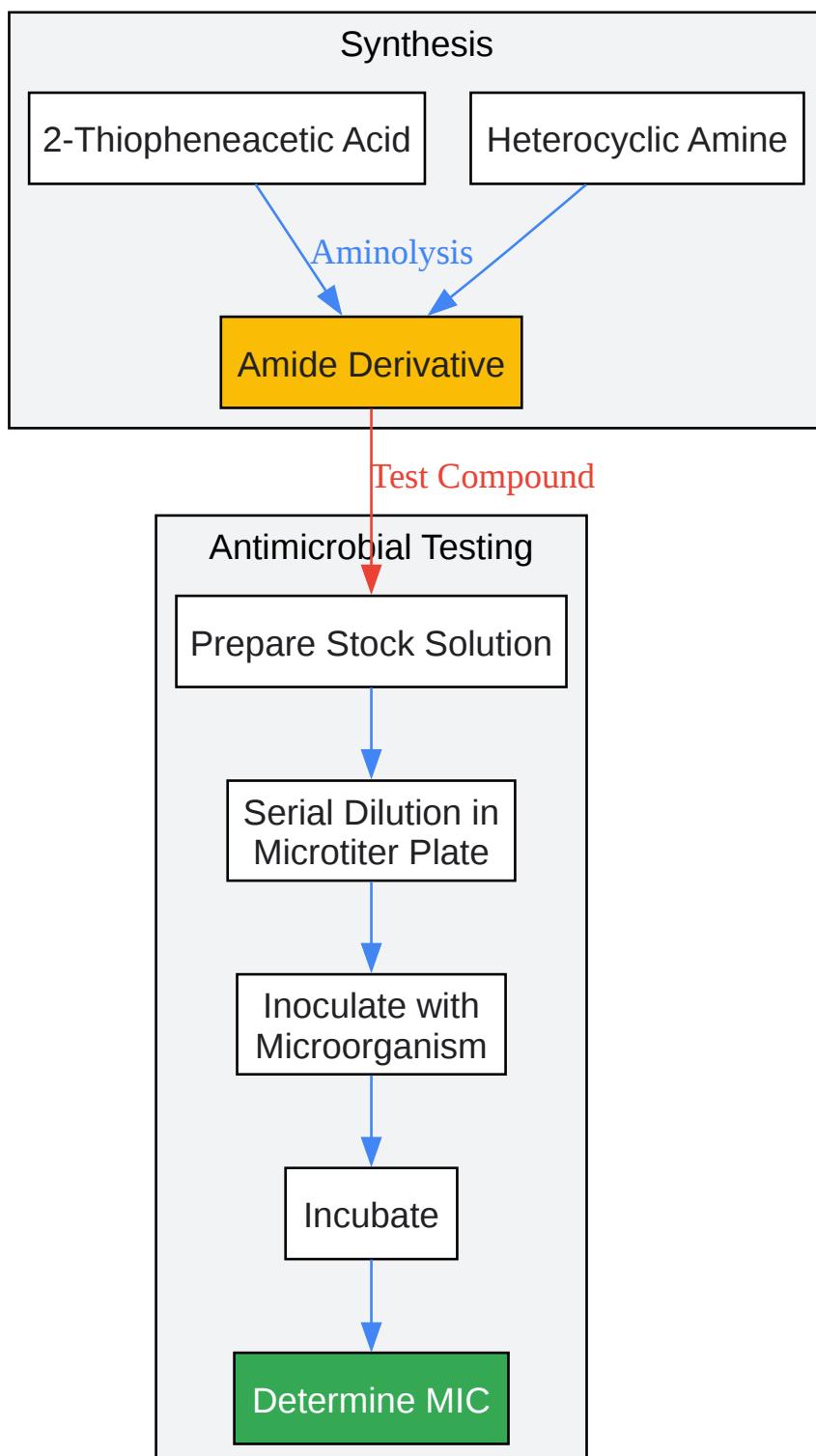
[Click to download full resolution via product page](#)

Caption: Application pipeline of **2-Thiopheneacetic acid** in pharmaceuticals.

Biological Activity

While **2-Thiopheneacetic acid** itself is primarily an intermediate, its derivatives have shown promising biological activity. Research has focused on synthesizing new compounds from this precursor and evaluating their therapeutic potential.

Antimicrobial and Antifungal Activity


Studies have shown that heterocyclic amides derived from **2-Thiopheneacetic acid** exhibit significant antibacterial activity against both Gram-positive (e.g., *Staphylococcus aureus*, *Enterococcus faecalis*) and Gram-negative (*Pseudomonas aeruginosa*) bacteria.[19] Similarly, newly synthesized thioureides of **2-Thiopheneacetic acid** have demonstrated antifungal activity.[18]

Experimental Protocol: Antimicrobial Activity Screening

The following is a generalized protocol for evaluating the antimicrobial activity of **2-Thiopheneacetic acid** derivatives, based on the minimum inhibitory concentration (MIC) method.[19][20]

- Preparation: Prepare stock solutions of the synthesized amide or thioureide derivatives in a suitable solvent (e.g., DMSO).
- Bacterial/Fungal Strains: Use reference strains of bacteria (e.g., *S. aureus*, *E. coli*) and fungi (e.g., *C. albicans*).
- Serial Dilution: Perform a serial dilution of the test compounds in a liquid growth medium in microtiter plates.
- Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
- Controls: Include positive controls (a known antibiotic like amoxicillin) and negative controls (no compound) for comparison.[20]

Workflow for Biological Screening of Derivatives

[Click to download full resolution via product page](#)

Caption: Synthesis and antimicrobial screening of **2-thiopheneacetic acid** derivatives.

Safety and Handling

2-Thiopheneacetic acid is classified as a corrosive material that can cause severe skin and eye burns.[21][22] It is essential to follow strict safety protocols when handling this chemical.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[21][23][24] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if dust is generated.[21][24]
- Handling: Handle in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[21] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[24] Wash hands thoroughly after handling.[21]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[21][24] Keep in a designated corrosives area, away from incompatible materials such as bases and strong oxidizing agents.[21]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention.[21][22]
 - Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.[21][22]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[21][22]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21][22] Ingestion can cause severe damage and danger of perforation.[21]

This substance is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]
- 2. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. apicule.com [apicule.com]
- 5. 2-Thiopheneacetic acid | 1918-77-0 [chemicalbook.com]
- 6. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. 2-Thiopheneacetic acid [webbook.nist.gov]
- 10. 2-Thiopheneacetic acid (CAS 1918-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 2-Thiopheneacetic acid(1918-77-0) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Thiopheneacetic acid [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]
- 15. Synthetic method for 2-thiopheneacetic acid (2015) | Su Yunqing | 2 Citations [scispace.com]
- 16. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 17. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.pt [fishersci.pt]
- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [2-Thiopheneacetic acid CAS number 1918-77-0]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7760944#2-thiopheneacetic-acid-cas-number-1918-77-0\]](https://www.benchchem.com/product/b7760944#2-thiopheneacetic-acid-cas-number-1918-77-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com